molecular formula C22H21ClN4O3S B11216937 1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide

1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide

Cat. No.: B11216937
M. Wt: 456.9 g/mol
InChI Key: PTDZZZZROHDJSK-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a 4-chlorophenylmethyl group at position 3, a sulfanylidene (thiocarbonyl) group at position 2, and a piperidine-4-carboxamide substituent linked via a carbonyl group at position 5. Quinazolines are heterocyclic aromatic compounds known for their diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial properties . The 4-chlorophenyl group may influence lipophilicity and target binding affinity, as seen in structurally related compounds .

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H21ClN4O3S/c23-16-4-1-13(2-5-16)12-27-21(30)17-6-3-15(11-18(17)25-22(27)31)20(29)26-9-7-14(8-10-26)19(24)28/h1-6,11,14H,7-10,12H2,(H2,24,28)(H,25,31)

InChI Key

PTDZZZZROHDJSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperidine ring, and the attachment of the chlorophenyl group. Common synthetic routes may include:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the quinazoline core.

    Attachment of the Chlorophenyl Group: This step may involve the use of chlorophenyl derivatives and coupling reactions to attach the group to the quinazoline core.

Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-{3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced.

    Coupling Reactions:

Scientific Research Applications

1-{3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems and its potential therapeutic benefits.

    Materials Science: The compound’s chemical properties may make it suitable for use in the development of new materials with specific functionalities.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-{3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically relevant molecules. Below is a comparative analysis of key analogues:

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
1-[3-[(4-Chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide Quinazoline 4-Chlorophenylmethyl, sulfanylidene, piperidine-4-carboxamide Hypothesized kinase inhibition (based on structural similarity)
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide Benzodiazol Brominated benzodiazol, 4-chlorophenyl, piperidine-carboxamide Potent inhibitor of 8-oxoguanine DNA glycosylase (IC₅₀ = 12 nM)
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid Pyrazole Fluorophenyl, methoxyphenyl, cyclohexanecarboxylic acid Anticancer activity (NCI-60 screening)
3-[3-(N-Ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one Quinazoline Sulfanylidene, morpholinyl, N-ethylanilino-propyl Antiproliferative activity against leukemia cell lines (GI₅₀ = 0.8 µM)

Key Structural and Functional Differences

  • Core Heterocycle : The target compound’s quinazoline core distinguishes it from benzodiazol () and pyrazole () derivatives. Quinazolines often exhibit stronger DNA-binding and kinase-inhibitory properties due to planar aromaticity .
  • Substituent Effects : The sulfanylidene group in the target compound may enhance electrophilic reactivity compared to oxo or carbonyl groups in analogues like 4-(4-bromo-2-oxo-benzodiazol) derivatives .
  • Piperidine vs.

Computational Similarity Metrics

However, it exhibits low similarity (Tanimoto < 0.4) to pyrazole-based anticancer agents (), highlighting divergent pharmacophores .

Bioactivity Clustering

Hierarchical clustering of bioactivity profiles () places the compound in a cluster with quinazoline-based kinase inhibitors. This aligns with structural data, where sulfanylidene and chlorophenyl groups correlate with kinase affinity .

Research Findings and Implications

  • Synthetic Feasibility : The compound’s synthesis likely follows established routes for quinazoline derivatives, such as coupling piperidine-4-carboxamide to a prefunctionalized quinazoline core (analogous to ) .
  • Predicted Pharmacokinetics : The piperidine-4-carboxamide group may improve solubility (clogP ≈ 2.1 predicted) compared to morpholine-containing analogues (clogP ≈ 3.5) .
  • Target Hypotheses : Based on structural analogs, plausible targets include tyrosine kinases (e.g., EGFR) and DNA repair enzymes (e.g., PARP), though experimental validation is required .

Biological Activity

1-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This compound features a quinazoline core, which is known for various pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory effects. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H24ClN3O2SC_{23}H_{24}ClN_{3}O_{2}S, with a molecular weight of approximately 442 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24ClN3O2S
Molecular Weight442 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, disrupting critical cellular processes. This inhibition can lead to therapeutic effects in various conditions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of quinazolinones have shown promising anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial enzyme systems, which can lead to bacterial cell death .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been found to inhibit acetylcholinesterase (AChE) and urease effectively. The IC50 values for some derivatives indicate strong inhibitory potential, which can be beneficial in treating conditions like Alzheimer's disease and urea cycle disorders .

Case Studies

  • Cytotoxic Evaluation : A study synthesized several quinazolinone derivatives that included the target compound. The cytotoxic effects were evaluated against various cancer cell lines, revealing significant activity that warrants further investigation into its mechanism and potential therapeutic applications .
  • Antibacterial Screening : Another research effort focused on synthesizing piperidine derivatives with antibacterial properties. The synthesized compounds displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, emphasizing the potential of such compounds in developing new antibiotics .

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